4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

4-[1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS 793716-02-6) is a heterocyclic small molecule (MW 273.35 g/mol, formula C14H15N3OS). It features a distinctive 1,3-thiazol-2-amine core linked at the 4-position to a 2,5-dimethyl-1H-pyrrole ring, which is N-substituted with a furan-2-ylmethyl group.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 793716-02-6
Cat. No. B2697583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
CAS793716-02-6
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCC1=CC(=C(N1CC2=CC=CO2)C)C3=CSC(=N3)N
InChIInChI=1S/C14H15N3OS/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11/h3-6,8H,7H2,1-2H3,(H2,15,16)
InChIKeyPOACZSMWWHXKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS 793716-02-6): Chemical Identity and Core Scaffold Profile


4-[1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS 793716-02-6) is a heterocyclic small molecule (MW 273.35 g/mol, formula C14H15N3OS) [1]. It features a distinctive 1,3-thiazol-2-amine core linked at the 4-position to a 2,5-dimethyl-1H-pyrrole ring, which is N-substituted with a furan-2-ylmethyl group. This combination of three bioactive heterocycles creates a rigid, planar, and highly tunable scaffold. The compound is commercially available for research use from multiple vendors, typically at ≥95% purity, positioning it as a specialized intermediate or fragment-like probe for medicinal chemistry and chemical biology applications .

Why 4-[1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine Cannot Be Substituted with Generic Analogs


The N1-substituent on the central pyrrole ring is the critical determinant of target binding and physicochemical properties within this chemotype. A closely related analog, where the furan-2-ylmethyl group is replaced by a saturated tetrahydrofuran-2-ylmethyl moiety (PDB Ligand S0J), demonstrates this sensitivity: the change from an aromatic, planar furan to a non-planar tetrahydrofuran reduces planarity and alters electron distribution, profoundly impacting binding affinity. S0J exhibits weak inhibition of soluble epoxide hydrolase (sEH) with an IC50 of 195 µM [1]. Therefore, generic substitution of the N1-furan-2-ylmethyl group with other alkyl or aryl moieties—such as benzyl, phenethyl, or substituted phenyl groups found in many catalog analogs—will fundamentally alter the compound's target engagement profile, logP, and binding conformation, invalidating any structure-activity relationship (SAR) derived from this specific chemotype [2].

Quantitative Differentiation Guide for 4-[1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine


Structural Preorganization for Aromatic Stacking vs. Saturated Tetrahydrofuran Analog

The N1-furan-2-ylmethyl substituent provides a fully conjugated, planar aromatic system extending from the pyrrole core. In the direct structural analog S0J, the furan is replaced by a saturated tetrahydrofuran (THF) ring, which adopts a non-planar conformation and lacks π-stacking capability. This structural difference is crucial for binding in aromatic-rich enzyme pockets. The X-ray crystal structure of S0J bound to soluble epoxide hydrolase (sEH, PDB 3WKC) confirms the ligand orientation, but the THF group cannot engage in edge-to-face or π-π interactions that an aromatic furan could [1]. While a direct IC50 for the target compound against sEH is not published, the S0J analog's weak IC50 of 195 µM (195,000 nM) demonstrates that the core scaffold requires aromatic N1-substitution for affinity maturation [2].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

Enhanced Calculated logP vs. Saturated and Benzyl N1-Substituted Comparators

The furan-2-ylmethyl group confers a distinct lipophilicity profile compared to common N1-substituted analogs. The target compound has a calculated logP of 3.01 (ALogPs) [1], whereas the tetrahydrofuran analog S0J has a higher molecular weight (277.39 vs. 273.35) but lacks the aromatic contribution to logP. The benzyl-substituted analog (4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine) introduces an additional phenyl ring, expected to increase logP above 3.5, potentially compromising solubility and increasing promiscuous binding. This intermediate logP (~3.0) places the target compound in a favorable range for both membrane permeability and aqueous solubility, making it a balanced starting point for lead optimization.

Physicochemical Profiling Drug-likeness Permeability

Compliance with Lead-Like Physicochemical Criteria

Detailed in silico profiling indicates that 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine satisfies all key lead-like criteria [1]. It has a molecular weight of 273.35 g/mol (<300 Da), a topological polar surface area (TPSA) of 56.98 Ų, and passes the Lipinski Rule of Five with zero violations. It possesses 1 hydrogen bond donor and 2 acceptors, and 3 rotatable bonds, indicating moderate flexibility. These properties align with established fragment-based screening guidelines, making the compound a viable starting point for hit-to-lead optimization. In contrast, bulkier analogs with N-benzyl or N-phenethyl groups will exceed the 300 Da fragment limit and may violate RO3 parameters, excluding them from fragment library consideration.

Fragment Screening Lead-Likeness Chemical Probe

Commercially Available and Structurally Validated Scaffold with Crystallographic Pedigree

The core 4-(2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine scaffold has been experimentally validated by X-ray crystallography. The close analog S0J (differing only in the N1-substituent's aromaticity) has been successfully co-crystallized with human soluble epoxide hydrolase at 2.20 Å resolution, confirming that this chemotype is competent for structural biology studies [1]. The target compound, with its aromatic furan substituent, retains the same core binding elements (thiazol-2-amine hydrogen bonding motif) while offering enhanced conformational rigidity. The compound is available from established vendors such as Santa Cruz Biotechnology (sc-348776), ensuring traceable sourcing and consistent quality for reproducible research .

Chemical Probe Structural Biology X-ray Crystallography

Optimal Research and Procurement Scenarios for 4-[1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (793716-02-6)


Fragment-Based Lead Discovery Against Soluble Epoxide Hydrolase (sEH) and Related Hydrolases

The crystallographically validated core scaffold (PDB 3WKC, S0J analog) makes this compound a strong candidate for fragment-based screening against sEH, a target for hypertension and inflammation therapies. The aromatic furan N1-substituent offers superior potential for π-stacking interactions within the enzyme's hydrophobic pocket compared to the saturated THF analog (S0J, IC50 = 195 µM [1]). Researchers can use this compound as a starting fragment for structure-guided optimization, with the goal of improving potency from the micromolar to nanomolar range through growing or linking strategies.

Kinase Inhibitor Scaffold Hopping and Selectivity Profiling

The 2-aminothiazole motif is a privileged pharmacophore in kinase inhibitor design. This compound's three-heterocycle architecture (furan-pyrrole-thiazole) provides a unique vector geometry distinct from typical 2,4-diaminothiazole kinase inhibitors. Its calculated logP of 3.01 and TPSA of 56.98 Ų [2] place it within an attractive property space for CNS-penetrant kinase probes. Procurement of this specific scaffold enables exploration of intellectual property space not covered by conventional 2-aminothiazole kinase inhibitor patents.

Diversity-Oriented Synthesis and Library Design Around the Furan-Pyrrole-Thiazole Axis

As a building block with three modifiable heterocyclic rings, this compound serves as a central intermediate for generating diverse compound libraries. The furan ring can undergo electrophilic substitution, the pyrrole C4-position reacts with aldehydes, and the 2-amino group on the thiazole can be acylated or alkylated. This versatility, combined with its commercial availability at gram scale from vendors like Santa Cruz Biotechnology , makes it an efficient starting point for parallel synthesis campaigns targeting multiple biological endpoints.

Physicochemical Benchmarking and Property-Based Lead Optimization

The compound's precisely calculated logP (3.01) and TPSA (56.98 Ų) [2] make it a useful reference standard for calibrating in silico property predictions within a pyrrole-thiazole chemical series. By comparing experimental logD or solubility data against these calculated values, medicinal chemistry teams can build more accurate local models to guide optimization toward clinical candidates with balanced ADME profiles.

Quote Request

Request a Quote for 4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.